molecular formula C12H24O2 B1604835 2-Propylnonanoic acid CAS No. 65185-82-2

2-Propylnonanoic acid

Cat. No.: B1604835
CAS No.: 65185-82-2
M. Wt: 200.32 g/mol
InChI Key: APKRDOMMNFBDSG-UHFFFAOYSA-N
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Description

2-Propylnonanoic acid (C₁₂H₂₂O₂) is a branched-chain carboxylic acid featuring a propyl group (-CH₂CH₂CH₃) attached to the second carbon of a nine-carbon aliphatic chain. Its structure confers unique physicochemical properties, including moderate hydrophobicity and a pKa comparable to other medium-chain fatty acids (~4.8–5.2). Synthesis typically involves alkylation of nonanoic acid or via Grignard reagents to introduce the branched chain.

Properties

CAS No.

65185-82-2

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

2-propylnonanoic acid

InChI

InChI=1S/C12H24O2/c1-3-5-6-7-8-10-11(9-4-2)12(13)14/h11H,3-10H2,1-2H3,(H,13,14)

InChI Key

APKRDOMMNFBDSG-UHFFFAOYSA-N

SMILES

CCCCCCCC(CCC)C(=O)O

Canonical SMILES

CCCCCCCC(CCC)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares 2-propylnonanoic acid with three structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Solubility pKa Key Applications
This compound C₁₂H₂₂O₂ 198.30 (calculated) Low (lipophilic) ~5.0 Surfactants, organic synthesis
2-Prop-2-ynylnonanoic acid C₁₂H₁₈O₂ 194.27 Low in water ~4.5 Research chemical, synthetic intermediates
2-(2,4-Dichlorophenoxy)propionic acid C₉H₇Cl₂O₃ 235.06 Soluble in organic solvents ~3.0 Herbicide
2-(4-Chloro-2-methylphenoxy)propionic acid C₁₀H₁₁ClO₃ 214.65 Low water solubility ~3.2 Herbicide, plant growth regulator
Key Observations:
  • Hydrophobicity: The propyl substituent in this compound enhances lipophilicity compared to chlorophenoxy derivatives, making it less suited for aqueous formulations but ideal for non-polar matrices.
  • Acidity: The pKa of this compound (~5.0) is higher than chlorophenoxy analogs (~3.0–3.2) due to reduced electron-withdrawing effects of the alkyl group versus chlorine.
  • Reactivity: The propargyl group in 2-prop-2-ynylnonanoic acid introduces a reactive triple bond, enabling participation in click chemistry, unlike the chemically inert propyl group .

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